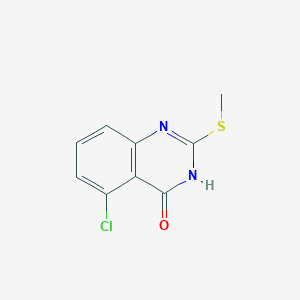

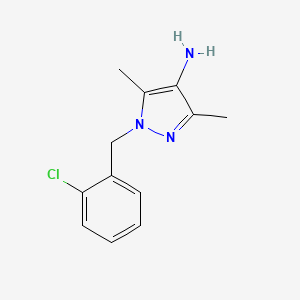

![molecular formula C17H18ClN7O2 B2363062 2-氯-1-(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)乙酮 CAS No. 920414-55-7](/img/structure/B2363062.png)

2-氯-1-(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18ClN7O2 and its molecular weight is 387.83. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗乳腺癌药

这种化合物已被用于设计和合成新型双 (1,2,4-三唑并 [3,4-b] [1,3,4]噻二嗪) 作为抗乳腺癌药 . 合成的化合物被筛选了它们对两种乳腺癌细胞系的细胞毒性; MCF-7 和 MDA-MB-231 . 三种化合物对 MDA-MB-231 的细胞毒性活性远高于药物厄洛替尼 .

细胞凋亡诱导

有趣的是,其中一种化合物诱导了 MDA-MB-231 细胞的凋亡,与对照相比增加了 38 倍,将细胞周期阻滞在 G2/M 期 . 它的治疗上调了 P53、Bax、caspase-3、caspase-8 和 caspase-9 基因水平,同时下调了 Bcl2 水平 .

PARP-1 和 EGFR 抑制

该化合物表现出对 PARP-1 的良好双重酶抑制 (IC 50 = 1.37 nM),与奥拉帕利 (IC 50 = 1.49 nM) 相比,以及对 EGFR 的良好双重酶抑制 (IC 50 = 64.65 nM),与厄洛替尼 (IC 50 = 80 nM) 相比 . 这些结果与分子对接研究一致,该研究强调了该化合物在 PARP-1 和 EGFR 蛋白活性位点内的结合倾向 .

抗菌活性

1,2,4-三唑并 [3,4-b] [1,3,4]噻二嗪支架是该化合物的一部分,据报道它具有多种药理活性,包括抗菌活性 .

镇痛和抗炎活性

1,2,4-三唑并 [3,4-b] [1,3,4]噻二嗪支架还与镇痛和抗炎活性有关 .

抗氧化活性

据报道,1,2,4-三唑并 [3,4-b] [1,3,4]噻二嗪支架具有抗氧化活性 .

抗病毒活性

1,2,4-三唑并 [3,4-b] [1,3,4]噻二嗪支架与抗病毒活性有关 .

酶抑制剂

1,2,4-三唑并 [3,4-b] [1,3,4]噻二嗪支架已被用作碳酸酐酶抑制剂、胆碱酯酶抑制剂、碱性磷酸酶抑制剂、抗脂肪酶活性剂和芳香酶抑制剂 .

作用机制

Target of Action

Similar compounds with a triazolopyrimidine core have been reported to inhibit enzymes such asPARP-1 and EGFR . These enzymes play crucial roles in DNA repair and cell proliferation, respectively.

Mode of Action

Compounds with similar structures have been found to interact with their targets and inhibit their activity . For instance, some compounds can bind to the active sites of their target enzymes, leading to a decrease in the enzymes’ activity .

Biochemical Pathways

Inhibition of enzymes like parp-1 and egfr can affect dna repair pathways and cell proliferation pathways, respectively .

Pharmacokinetics

Similar compounds have been reported to exhibit good dna-binding affinities , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Similar compounds have been reported to exhibit excellent thermal stability , which could potentially influence their action and stability.

属性

IUPAC Name |

2-chloro-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7O2/c1-27-13-4-2-3-12(9-13)25-17-15(21-22-25)16(19-11-20-17)24-7-5-23(6-8-24)14(26)10-18/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLFUIMIJDBGRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)

![2,3,4-trifluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2362986.png)

![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)

![2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2362996.png)

![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)

![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)